3,4-Epoxy-2-methyl-1-butene

Description

BenchChem offers high-quality 3,4-Epoxy-2-methyl-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Epoxy-2-methyl-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

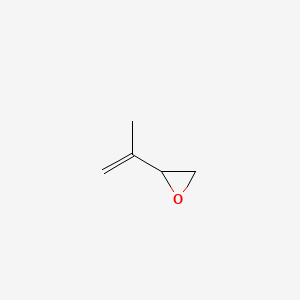

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-yloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(2)5-3-6-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHTTYHPIAPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995891 | |

| Record name | 2-(Prop-1-en-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7437-61-8 | |

| Record name | 3,4-Epoxy-2-methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007437618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-1-en-2-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Epoxy-2-methyl-1-butene (Isoprene Monoxide)

Introduction

3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a highly reactive epoxide derived from isoprene.[1][2] Its unique molecular structure, featuring a strained three-membered oxirane ring adjacent to a vinyl group, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3,4-Epoxy-2-methyl-1-butene, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

3,4-Epoxy-2-methyl-1-butene is a colorless liquid with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[3][4] The presence of both a reactive epoxide ring and a double bond within the same molecule allows for a diverse range of chemical transformations, making it a versatile building block in the synthesis of complex organic molecules.[5]

Chemical Identifiers

-

CAS Number: 7437-61-8[3]

-

Synonyms: Isoprene monoxide, 2-Methyl-2-vinyloxirane, Isopropenyloxirane[3][6]

Physical and Chemical Properties

A summary of the key physicochemical properties of 3,4-Epoxy-2-methyl-1-butene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [3] |

| Molecular Weight | 84.12 g/mol | [3] |

| Boiling Point | 101.3°C at 760 mmHg | [3] |

| Density | 0.936 g/cm³ | [3] |

| Vapor Pressure | 40.8 mmHg at 25°C | [3] |

| Refractive Index | 1.451 | [3] |

| Flash Point | -8 °C | [7] |

Structure Visualization

Sources

- 1. Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8 [smolecule.com]

- 2. Isoprene | C5H8 | CID 6557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 7437-61-8,3,4-epoxy-2-methyl-1-butene | lookchem [lookchem.com]

- 4. 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3,4-epoxy-2-methyl-1-butene|7437-61-8|lookchem [lookchem.com]

- 7. biosynth.com [biosynth.com]

"3,4-Epoxy-2-methyl-1-butene chemical structure and IUPAC name"

An In-Depth Technical Guide to 3,4-Epoxy-2-methyl-1-butene (2-prop-1-en-2-yloxirane)

Abstract

This technical guide provides a comprehensive scientific overview of 3,4-Epoxy-2-methyl-1-butene, a highly reactive epoxide of significant interest in both synthetic chemistry and toxicology. We will delve into its core chemical identity, structural characteristics, physicochemical properties, and primary synthesis methodologies. A central focus will be placed on its distinct reactivity, particularly the mechanisms of nucleophilic ring-opening and its well-documented genotoxicity through the formation of DNA adducts. This document consolidates spectroscopic data for analytical characterization, outlines its applications as a chemical intermediate, and provides essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals who utilize or study reactive electrophilic compounds.

Core Chemical Identity and Structure

3,4-Epoxy-2-methyl-1-butene is a reactive organic compound classified as an epoxide, featuring a strained three-membered cyclic ether (oxirane) ring.[1] Its unique molecular architecture, which combines an epoxide with an adjacent alkene functionality, is the primary driver of its chemical behavior.

| Identifier | Value |

| IUPAC Name | 2-prop-1-en-2-yloxirane[1][2] |

| CAS Number | 7437-61-8[1][2][3][4] |

| Molecular Formula | C₅H₈O[1][2][3][4] |

| Molecular Weight | 84.12 g/mol [1][2][3] |

| Synonyms | EPOX-II, 2-(1-methylethenyl)oxirane, Isopropenyloxirane[1][2][3] |

The structure consists of an isopropenyl group attached directly to a carbon atom of the oxirane ring. This arrangement confers significant reactivity due to the inherent ring strain of the epoxide and the electronic influence of the neighboring double bond.

Caption: Chemical structure of 2-prop-1-en-2-yloxirane.

Physicochemical Properties

The compound exists as a colorless liquid under ambient conditions.[3] Its physical properties are consistent with a small, moderately polar organic molecule, reflecting its intermediate molecular weight and the presence of an ether linkage.

| Property | Value | Source |

| Density | 0.936 g/cm³ | [3][4] |

| Boiling Point | 101.3°C at 760 mmHg | [3][4] |

| Refractive Index | 1.451 at 20°C | [3] |

| Vapor Pressure | 40.8 mmHg at 25°C | [3][4] |

Synthesis and Manufacturing

The most prevalent and industrially relevant method for producing 3,4-Epoxy-2-methyl-1-butene is through the selective epoxidation of a conjugated diene, specifically isoprene (2-methyl-1,3-butadiene).

Epoxidation of Isoprene

This process involves the direct oxidation of one of the double bonds of isoprene. The key to a successful synthesis is achieving high selectivity for the desired mono-epoxide while minimizing side reactions, such as oxidation of the second double bond or polymerization.

-

Causality of Method: Isoprene is an abundant and inexpensive petrochemical feedstock. Catalytic epoxidation offers a direct route to the target molecule. Silver-based catalysts, often supported on alumina, are commonly employed due to their proven efficacy in olefin epoxidation, promoting the reaction with molecular oxygen or other oxidizing agents under controlled conditions.[1] The catalyst's structure and the reaction conditions are fine-tuned to favor the formation of the desired epoxide isomer.[1]

Caption: Generalized workflow for the synthesis of 3,4-Epoxy-2-methyl-1-butene.

Generalized Experimental Protocol: Isoprene Epoxidation

-

Catalyst Preparation: A silver-on-alumina catalyst is prepared and packed into a fixed-bed reactor.

-

Reaction Setup: The reactor is heated to the target temperature (e.g., 200-300°C).

-

Feed Introduction: A gaseous feed mixture containing isoprene, an oxidizing agent (like air or pure oxygen), and potentially an inert diluent gas (e.g., nitrogen) is passed through the catalyst bed.

-

Reaction Monitoring: The composition of the effluent gas is continuously monitored by gas chromatography (GC) to assess conversion and selectivity.

-

Product Collection: The reactor effluent is cooled to condense the liquid products, which include the desired epoxide, unreacted isoprene, and any byproducts.

-

Purification: The crude liquid product is purified, typically by fractional distillation, to isolate 3,4-Epoxy-2-methyl-1-butene from lower and higher boiling point impurities.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 3,4-Epoxy-2-methyl-1-butene is dominated by the electrophilic nature of the epoxide ring carbons. The ring strain makes it susceptible to attack by nucleophiles, leading to ring-opening reactions.

Nucleophilic Ring-Opening

This is a characteristic reaction of epoxides. Nucleophiles will attack one of the two carbon atoms of the oxirane ring, resulting in the cleavage of a carbon-oxygen bond. The reaction with methanol serves as a classic example, yielding methoxy derivatives.[1]

-

Mechanistic Insight: Under neutral or basic conditions, the nucleophile (e.g., CH₃O⁻) attacks the less sterically hindered carbon atom (C4) in an Sₙ2-type mechanism. Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack is then directed to the more substituted carbon (C3), which can better stabilize the partial positive charge that develops in the transition state.

Genotoxicity: DNA Adduct Formation

From a toxicological standpoint, the most critical reaction is its interaction with biological macromolecules. 3,4-Epoxy-2-methyl-1-butene is a known genotoxic agent because it can alkylate DNA.[1]

-

Expertise & Causality: The nucleophilic centers in DNA, particularly the N7 position of guanine residues, can attack the electrophilic carbons of the epoxide ring. This covalent bonding forms a DNA adduct.[1] The formation of such adducts can disrupt normal DNA replication and transcription, leading to mutations and potentially initiating carcinogenic processes.[1] This reactivity is a direct consequence of the molecule's structure and is a primary concern in health and environmental studies.

Caption: Logical pathway from epoxide exposure to potential genetic mutation.

Spectroscopic and Analytical Characterization

Unambiguous identification of 3,4-Epoxy-2-methyl-1-butene requires a combination of spectroscopic techniques. The data below are characteristic fingerprints of the molecule.

| Technique | Characteristic Data | Interpretation |

| ¹H NMR | δ ≈ 2.5-3.5 ppm (protons on epoxide ring)δ ≈ 4.5+ ppm (vinyl protons) | The epoxide protons are deshielded by the adjacent oxygen atom.[1] The vinyl protons appear in the typical alkene region of the spectrum. |

| IR Spectroscopy | ~2850-3000 cm⁻¹ (C-H stretch)~1620-1680 cm⁻¹ (C=C stretch)~1000-1300 cm⁻¹ (C-O stretch) | These peaks confirm the presence of aliphatic, alkene, and epoxide functional groups, respectively.[1] |

| Mass Spectrometry | m/z = 84 (M⁺, Molecular Ion Peak)m/z = 55 (Base Peak) | The molecular ion confirms the compound's molecular weight. The base peak at m/z 55 corresponds to the loss of a formyl radical (CHO), a common fragmentation pattern.[1][2] |

Generalized Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a neat liquid sample can be analyzed as a thin film between salt plates. For MS, a highly dilute solution in a volatile solvent is used.

-

¹H and ¹³C NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz). Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

FTIR: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with an electron ionization (EI) source, to observe the molecular ion and characteristic fragmentation pattern.

-

Data Integration: Correlate the data from all three techniques to confirm the structure and purity of 3,4-Epoxy-2-methyl-1-butene.

Applications in Research and Industry

The dual reactivity of the epoxide and alkene groups makes 3,4-Epoxy-2-methyl-1-butene a valuable and versatile chemical building block.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for constructing more complex molecular scaffolds.[1][3] The epoxide ring can be opened with various nucleophiles to introduce new functional groups, making it a valuable tool for developing novel drugs and pesticides.[3]

-

Toxicology Research: Due to its defined mechanism of genotoxicity, it is frequently used as a model compound in research to study the pathways of chemical carcinogenesis and to develop biomarkers for exposure to related industrial chemicals.[1]

Safety, Handling, and Toxicology

Due to its reactivity and known hazards, strict safety protocols must be followed when handling 3,4-Epoxy-2-methyl-1-butene.

-

Primary Hazards:

-

Handling Procedures:

-

Work in a well-ventilated chemical fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

Conclusion

3,4-Epoxy-2-methyl-1-butene, or 2-prop-1-en-2-yloxirane, is a molecule of significant dual character. Its strained epoxide ring makes it a potent and versatile intermediate for organic synthesis, enabling the construction of complex molecules for the pharmaceutical and agrochemical industries. However, this same reactivity renders it a hazardous genotoxic agent capable of forming DNA adducts. A thorough understanding of its chemical structure, reactivity, and spectroscopic profile is essential for its safe and effective use in both research and industrial applications.

References

-

Title: Cas 7437-61-8,3,4-epoxy-2-methyl-1-butene - LookChem Source: LookChem URL: [Link]

-

Title: 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909 - PubChem Source: PubChem URL: [Link]

-

Title: 3,4-epoxy-2-methyl-1-butene|7437-61-8 - LookChem Source: LookChem URL: [Link]

Sources

- 1. Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8 [smolecule.com]

- 2. 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 3,4-epoxy-2-methyl-1-butene|7437-61-8|lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

"spectroscopic data of 3,4-Epoxy-2-methyl-1-butene (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Epoxy-2-methyl-1-butene

Introduction

3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a reactive epoxide intermediate with the molecular formula C₅H₈O.[1] As a derivative of isoprene, the most abundant non-methane volatile organic compound emitted into the atmosphere, this molecule is of significant interest in atmospheric chemistry, toxicology, and as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a strained oxirane ring and a vinyl group, confers a unique reactivity profile, making unambiguous structural confirmation paramount for researchers. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Assignment Framework

To facilitate a clear and logical analysis of the spectroscopic data, the atoms in 3,4-Epoxy-2-methyl-1-butene are systematically numbered as shown below. This numbering convention will be used consistently throughout the guide for spectral assignments.

Caption: Numbering scheme for 3,4-Epoxy-2-methyl-1-butene.

¹H NMR Spectroscopic Analysis (Predicted)

While a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is elusive, a highly accurate prediction can be made based on established chemical shift theory and empirical data for analogous structures. The spectrum is expected to show five distinct proton signals.

Interpretation and Rationale:

-

H1 Protons (Vinyl): The two geminal protons on C1 are diastereotopic due to the adjacent chiral center (C3). They are expected to appear as two distinct signals, likely complex multiplets, in the vinyl region (~5.0-5.3 ppm). Their chemical shift is influenced by the sp² hybridization of C1.

-

H3 Proton (Epoxide Methine): This proton is attached to a carbon (C3) that is part of the strained, electronegative epoxide ring. This environment causes a significant downfield shift into the 2.5-3.5 ppm range.[3] It will be split by the two adjacent C4 protons, appearing as a triplet or a doublet of doublets.

-

H4 Protons (Epoxide Methylene): The two protons on C4 are also diastereotopic. They are highly influenced by the ring strain and the adjacent oxygen atom. They are expected to appear as two separate signals, likely doublets or doublets of doublets, in the 2.5-3.0 ppm range, coupling with the H3 proton.

-

H5 Protons (Methyl): The three protons of the methyl group (C5) are attached to an sp² carbon (C2). This allylic position results in a chemical shift around 1.7-1.9 ppm. With no adjacent protons to couple with, this signal is expected to be a sharp singlet.

Predicted ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1a, H1b | 5.0 – 5.3 | Multiplet (m) | - |

| H3 | 3.1 – 3.4 | Triplet (t) | JH3-H4 ≈ 4-6 Hz |

| H4a, H4b | 2.6 – 2.9 | Doublet of Doublets (dd) | Jgem ≈ 5-7 Hz, JH4-H3 ≈ 4-6 Hz |

| H5 | 1.7 – 1.9 | Singlet (s) | - |

¹³C NMR Spectroscopic Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Interpretation and Rationale:

-

C1 (Vinyl Methylene): As a terminal sp² carbon in a vinyl group, C1 is expected to resonate around 114-118 ppm.

-

C2 (Vinyl Quaternary): This quaternary sp² carbon is deshielded by the double bond and is predicted to appear further downfield in the alkene region, around 140-144 ppm.

-

C3 (Epoxide Methine): This carbon is part of the epoxide ring and bonded to oxygen, placing its signal in the characteristic range for epoxides, predicted to be around 58-62 ppm.

-

C4 (Epoxide Methylene): Similar to C3, this epoxide carbon is shifted downfield by the oxygen atom and ring strain, with a predicted resonance around 46-50 ppm.

-

C5 (Methyl): This sp³-hybridized methyl carbon is in an allylic position, leading to a predicted chemical shift in the aliphatic region, around 18-22 ppm.

Predicted ¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 114 – 118 | CH₂ (sp²) |

| C2 | 140 – 144 | C (quaternary, sp²) |

| C3 | 58 – 62 | CH (sp³) |

| C4 | 46 – 50 | CH₂ (sp³) |

| C5 | 18 – 22 | CH₃ (sp³) |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the key functional groups present in 3,4-Epoxy-2-methyl-1-butene: the carbon-carbon double bond and the epoxide ring.

Interpretation of Key Absorption Bands:

-

C-H Stretching: The spectrum will show sharp peaks just above 3000 cm⁻¹ corresponding to the sp² C-H stretches of the vinyl group (C1-H). Aliphatic sp³ C-H stretches from the methyl and epoxide ring protons will appear just below 3000 cm⁻¹.[3]

-

C=C Stretching: A characteristic absorption of medium intensity is expected in the 1620-1680 cm⁻¹ region, confirming the presence of the carbon-carbon double bond (C1=C2).[3]

-

Epoxide Ring Vibrations: The epoxide functional group gives rise to several distinct peaks. The C-O-C asymmetric stretch typically appears as a strong band around 950-810 cm⁻¹, while a symmetric "ring breathing" mode is found near 1250 cm⁻¹.[4] Additional C-O stretching vibrations are observed in the 1000-1300 cm⁻¹ fingerprint region.[3]

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| > 3000 | Medium | =C-H Stretch (Vinyl) |

| < 3000 | Medium | -C-H Stretch (Aliphatic/Epoxide) |

| 1620 - 1680 | Medium | C=C Stretch |

| ~1250 | Medium | Epoxide Ring Breathing (Symmetric) |

| 1000 - 1300 | Strong | C-O Stretch |

| 950 - 810 | Strong | Epoxide C-O-C Stretch (Asymmetric) |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Interpretation of Fragmentation Pattern:

The mass spectrum confirms the molecular weight and reveals stable fragments formed upon ionization.

-

Molecular Ion (M⁺): The intact molecule, ionized by the loss of an electron, gives rise to the molecular ion peak at a mass-to-charge ratio (m/z) of 84, consistent with the molecular formula C₅H₈O.[3]

-

Base Peak (m/z 55): The most abundant fragment, the base peak, is observed at m/z 55. This corresponds to the loss of a formyl radical (•CHO, 29 Da) from the molecular ion, a common fragmentation pathway for epoxides.[3]

-

Other Key Fragments: A significant peak may appear at m/z 56, resulting from the loss of an ethylene molecule (C₂H₄, 28 Da).[3] The fragment at m/z 39 is also prominent, likely arising from further fragmentation of the C₃H₃⁺ carbocation.[5]

Caption: Proposed fragmentation pathway for 3,4-Epoxy-2-methyl-1-butene in EI-MS.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Identity / Loss |

| 84 | [C₅H₈O]⁺˙ | Molecular Ion (M⁺) |

| 56 | [C₃H₄O]⁺˙ | Loss of Ethylene (C₂H₄) |

| 55 | [C₄H₇]⁺ | Loss of Formyl Radical (•CHO) |

| 39 | [C₃H₃]⁺ | Cyclopropenyl Cation / Propargyl Cation |

Standard Experimental Protocols

To ensure data reproducibility and quality, the following standard operating procedures are recommended.

Caption: General workflow for spectroscopic characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C spectra for structural elucidation.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of 3,4-Epoxy-2-methyl-1-butene in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer, typically using 16-32 scans.

-

Acquire the proton-decoupled ¹³C spectrum on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the primary functional groups.

-

Methodology:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol and allowing it to dry.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place one drop of neat liquid 3,4-Epoxy-2-methyl-1-butene directly onto the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Process the data to subtract the background spectrum and identify the key absorption peaks.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm molecular weight and analyze the fragmentation pattern.

-

Methodology:

-

Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or diethyl ether.

-

Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program appropriate for the compound's volatility (e.g., initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 250°C).

-

Use a standard electron ionization (EI) source at 70 eV.

-

Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound, identifying the molecular ion and major fragment ions.

-

References

-

PubChem. (n.d.). 3,4-Epoxy-2-methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

PubMed. (2021, December 13). Enantioselective Tertiary Electrophile (Hetero)Benzylation: Pd-Catalyzed Substitution of Isoprene Monoxide with Arylacetates. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-epoxy-2-methyl-1-butene|7437-61-8. Retrieved from [Link]

Sources

- 1. Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8 [smolecule.com]

- 2. Enantioselective Tertiary Electrophile (Hetero)Benzylation: Pd-Catalyzed Substitution of Isoprene Monoxide with Arylacetates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irochemical.com [irochemical.com]

- 4. lookchem.com [lookchem.com]

- 5. irosurfactant.com [irosurfactant.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Epoxy-2-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a reactive organic compound featuring a strained three-membered epoxide ring conjugated with a vinyl group.[1] Its molecular formula is C₅H₈O.[1] This unique structural arrangement imparts significant reactivity, making it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] Understanding its physical properties, synthetic routes, and reactivity is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the key characteristics of 3,4-Epoxy-2-methyl-1-butene, including its physical constants, a detailed synthetic protocol, an exploration of its characteristic ring-opening reactions, and a summary of its spectral data for identification and characterization. Additionally, there is interest in its biological activity, specifically its potential genotoxic effects, which warrants careful handling and consideration in any application.[1]

Physical Properties of 3,4-Epoxy-2-methyl-1-butene

The physical properties of 3,4-Epoxy-2-methyl-1-butene are essential for its proper handling, storage, and use in chemical reactions. A summary of its key physical constants is provided in the table below.

| Property | Value | Source(s) |

| Boiling Point | 101.3 °C (at 760 mmHg) | [2] |

| Density | 0.936 g/cm³ | [2] |

| Molecular Weight | 84.12 g/mol | [3] |

| Vapor Pressure | 40.8 mmHg at 25°C | [2] |

Synthesis of 3,4-Epoxy-2-methyl-1-butene

The most common method for the synthesis of 3,4-Epoxy-2-methyl-1-butene is the epoxidation of isoprene.[1] This reaction selectively oxidizes one of the double bonds in isoprene to form the desired epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed as the oxidizing agent in this transformation.[4][5]

Caption: Synthesis of 3,4-Epoxy-2-methyl-1-butene from Isoprene.

Experimental Protocol: Epoxidation of Isoprene with m-CPBA

This protocol is a representative procedure for the synthesis of 3,4-Epoxy-2-methyl-1-butene.

Materials:

-

Isoprene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium sulfite solution (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve isoprene (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1 equivalent) in dichloromethane.

-

Slowly add the m-CPBA solution to the stirred isoprene solution at 0 °C over a period of 30-60 minutes.

-

Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, quench the excess m-CPBA by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3,4-Epoxy-2-methyl-1-butene.[6]

Reactivity: Ring-Opening Reactions

The high ring strain of the epoxide ring in 3,4-Epoxy-2-methyl-1-butene makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the epoxide carbons. For unsymmetrical epoxides like 3,4-Epoxy-2-methyl-1-butene, the nucleophilic attack generally occurs at the more substituted carbon atom, following a regioselectivity pattern that resembles an Sₙ1 reaction. This is because the transition state has some carbocationic character, which is stabilized by the methyl group.

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile directly attacks one of the epoxide carbons, and the epoxide oxygen acts as the leaving group. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom.

Sources

- 1. Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elastomers and Composites [journal.rubber.or.kr]

- 5. youtube.com [youtube.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

"isomers and stereochemistry of 3,4-Epoxy-2-methyl-1-butene"

An In-depth Technical Guide to the Isomers and Stereochemistry of 3,4-Epoxy-2-methyl-1-butene

Authored by: A Senior Application Scientist

Abstract

3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a chiral epoxide of significant interest in synthetic chemistry. Its strained three-membered ring and adjacent vinyl and methyl groups provide a versatile platform for a variety of stereoselective transformations. The presence of two stereogenic centers gives rise to a pair of enantiomers for each of its cis and trans diastereomers, making a thorough understanding of its stereochemistry paramount for applications in asymmetric synthesis, polymer chemistry, and the development of novel pharmaceutical intermediates. This guide provides a detailed exploration of the structure, synthesis, and characterization of the stereoisomers of 3,4-Epoxy-2-methyl-1-butene, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Landscape of 3,4-Epoxy-2-methyl-1-butene

The core structure of 3,4-Epoxy-2-methyl-1-butene contains two adjacent stereocenters at carbons C3 and C4. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers.

-

(3R,4S)-3,4-Epoxy-2-methyl-1-butene and (3S,4R)-3,4-Epoxy-2-methyl-1-butene

-

(3R,4R)-3,4-Epoxy-2-methyl-1-butene and (3S,4S)-3,4-Epoxy-2-methyl-1-butene

The molecule's IUPAC name is 2-methyl-2-vinyloxirane. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter. The vinyl group attached to the epoxide ring is a key feature, influencing the molecule's reactivity and the stereochemical outcomes of its reactions.

The relationship between these isomers is critical. The (3R,4S) and (3S,4R) isomers are enantiomers of each other, as are the (3R,4R) and (3S,4S) isomers. Any given (3R,4S) isomer is a diastereomer of the (3R,4R) and (3S,4S) isomers. Understanding these relationships is fundamental to designing stereoselective syntheses and purification strategies.

Stereoselective Synthesis and Resolution

The controlled synthesis of specific stereoisomers of 3,4-Epoxy-2-methyl-1-butene is a key challenge and a primary area of research. The two main strategies employed are asymmetric epoxidation of the parent diene (isoprene) and kinetic resolution of a racemic mixture of the epoxide.

Asymmetric Epoxidation of Isoprene

Asymmetric epoxidation involves the use of a chiral catalyst to selectively form one enantiomer over the other. The Sharpless asymmetric epoxidation, while revolutionary for allylic alcohols, is not directly applicable to unfunctionalized olefins like isoprene. However, other methods have proven effective.

One of the most successful approaches involves the use of chiral manganese(III)-salen complexes, often referred to as Jacobsen-Katsuki epoxidation. This method is renowned for its ability to create chiral epoxides from unfunctionalized olefins with high enantioselectivity.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Isoprene

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

Isoprene (2-methyl-1,3-butadiene)

-

Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

An oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite (NaOCl) buffered with a phosphate solution.

-

A phase-transfer catalyst (if using NaOCl), such as pyridine N-oxide.

-

Dichloromethane (CH₂Cl₂) as the solvent.

-

Anhydrous magnesium sulfate (MgSO₄) for drying.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Jacobsen's catalyst in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add the isoprene to the solution.

-

Slowly add the oxidant over a period of 1-2 hours while maintaining the temperature at 0 °C. The reaction is often monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Once the reaction is complete, quench any remaining oxidant. If using mCPBA, a solution of sodium thiosulfate can be used.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified, typically by flash chromatography on silica gel, to yield the desired enantiomerically enriched 3,4-Epoxy-2-methyl-1-butene.

Causality and Insights: The choice of the (R,R) or (S,S) enantiomer of the salen ligand dictates which face of the olefin is epoxidized, thereby determining the absolute stereochemistry of the resulting epoxide. The bulky tert-butyl groups on the salen ligand help to create a chiral pocket that sterically directs the approach of the olefin to the manganese-oxo intermediate, leading to high enantioselectivity.

Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. It relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. One of the most prominent methods for epoxides is hydrolytic kinetic resolution (HKR), developed by Eric N. Jacobsen.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic 3,4-Epoxy-2-methyl-1-butene

Materials:

-

Racemic 3,4-Epoxy-2-methyl-1-butene.

-

Chiral cobalt-salen catalyst (e.g., (R,R)-Co(II)-salen complex).

-

Water (0.5 to 0.6 equivalents relative to the epoxide).

-

A suitable solvent, such as tetrahydrofuran (THF).

Procedure:

-

To a solution of the racemic epoxide in the chosen solvent, add the chiral cobalt-salen catalyst (typically 0.2-2 mol%).

-

Add the specified amount of water. The reaction is often run at room temperature.

-

Monitor the reaction progress carefully, for example, by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The goal is to stop the reaction at approximately 50% conversion. At this point, one enantiomer will have been preferentially hydrolyzed to the corresponding diol, leaving the other, unreacted enantiomer of the epoxide in high enantiomeric excess.

-

Once the desired conversion is reached, the reaction mixture is worked up. This typically involves removing the catalyst by filtration and then separating the unreacted epoxide from the diol product by distillation or column chromatography.

Causality and Insights: The HKR process is a self-validating system. The chiral cobalt catalyst activates one enantiomer of the epoxide towards nucleophilic attack by water at a much faster rate than the other. By using a substoichiometric amount of water, the reaction naturally stops after one enantiomer has largely been consumed, providing both the unreacted epoxide and the resulting diol in high enantiomeric purity.

Characterization of Stereoisomers

Distinguishing between the different stereoisomers of 3,4-Epoxy-2-methyl-1-butene requires specialized analytical techniques that are sensitive to chirality.

Chiral Chromatography

Chiral HPLC and GC are the most direct methods for separating and quantifying the enantiomers. These techniques use a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

| Technique | Typical Chiral Stationary Phase | Mobile Phase/Carrier Gas | Purpose |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol mixtures | Separation and quantification of enantiomeric excess (ee%). |

| Chiral GC | Cyclodextrin derivatives (e.g., Chiraldex G-TA) | Helium or Hydrogen | Baseline separation of all four stereoisomers in a single run. |

Spectroscopic and Chiroptical Methods

While standard ¹H and ¹³C NMR spectroscopy can confirm the constitution of 3,4-Epoxy-2-methyl-1-butene, they generally cannot distinguish between enantiomers without the use of chiral shift reagents. However, more advanced techniques are highly effective.

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides a stereochemically sensitive vibrational spectrum that can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to quantum chemical predictions.

-

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the rotation of plane-polarized light as a function of wavelength. The resulting Cotton effect curves are characteristic of a given enantiomer and can be used to assign absolute configuration.

Visualization of Key Concepts

Stereoisomers of 3,4-Epoxy-2-methyl-1-butene

Caption: Stereochemical relationships between the isomers.

Workflow for Stereoselective Synthesis and Analysis

Caption: General workflow from synthesis to analysis.

Conclusion

The stereochemistry of 3,4-Epoxy-2-methyl-1-butene is a rich and complex field that offers numerous opportunities for synthetic innovation. A deep understanding of the relationships between its four stereoisomers, coupled with robust methods for their stereoselective synthesis and characterization, is essential for leveraging this versatile building block in drug discovery and materials science. The methodologies outlined in this guide, particularly asymmetric epoxidation and hydrolytic kinetic resolution, provide reliable pathways to access enantiomerically pure forms of this epoxide. Furthermore, the application of advanced analytical techniques like chiral chromatography and VCD spectroscopy provides the necessary tools for unambiguous stereochemical assignment, ensuring the integrity and reproducibility of research in this area.

References

-

Title: Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Highly Enantioselective Epoxidation of cis-Olefins by a Tridenate Schiff Base-Manganese Complex Source: Journal of the American Chemical Society URL: [Link]

-

Title: Mechanistic Studies of the Jacobsen Hydrolytic Kinetic Resolution Source: Journal of the American Chemical Society URL: [Link]

-

Title: The hydrolytic kinetic resolution of terminal epoxides, catalyzed by chiral (salen)CoIII complexes. A practical, high-throughput method for the production of enantioenriched epoxides and 1,2-diols Source: Journal of the American Chemical Society URL: [Link]

-

Title: Vibrational Circular Dichroism (VCD) Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules Source: Chirality URL: [Link]

Introduction: The Strategic Importance of 3,4-Epoxy-2-methyl-1-butene in Synthesis

An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Epoxy-2-methyl-1-butene

3,4-Epoxy-2-methyl-1-butene, an epoxide with the molecular formula C₅H₈O, is a highly reactive and valuable chemical intermediate.[1] Its structure, featuring a strained three-membered oxirane ring adjacent to an isopropenyl group, provides a unique combination of reactive sites.[1] This dual functionality makes it a versatile building block, particularly in the pharmaceutical and fine chemical industries.[1][2] The epoxide ring is susceptible to nucleophilic attack and ring-opening reactions, while the vinyl group allows for a range of addition reactions.[1][3] This reactivity has been harnessed in the synthesis of complex chiral molecules, including novel amino acids and tetrahydrofuran derivatives, positioning it as a key intermediate in drug discovery and development.[3][4]

Despite its synthetic utility, a comprehensive, publicly documented dataset of the specific thermodynamic properties of 3,4-Epoxy-2-methyl-1-butene is notably scarce. Understanding properties such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) is critical for optimizing reaction conditions, predicting reaction spontaneity, ensuring process safety, and modeling reaction kinetics.

This guide, therefore, adopts a principled approach rooted in established scientific methodology. Instead of presenting unavailable data, we will delineate the robust experimental and computational protocols used to determine the thermodynamic properties of analogous epoxides, primarily the butene oxide isomers.[5][6] By providing these field-proven workflows, we equip researchers and drug development professionals with the necessary knowledge to either determine these values for 3,4-Epoxy-2-methyl-1-butene or to make well-founded estimations based on the behavior of structurally similar compounds.

Core Physicochemical Properties

A baseline understanding of a compound's physical properties is essential before delving into its thermodynamics. These values are foundational for experimental design, particularly for calorimetric studies.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [1][7] |

| Molecular Weight | 84.12 g/mol | [1][7] |

| Boiling Point | 101.3 °C (at 760 mmHg) | [1][8] |

| Density | 0.936 g/cm³ | [1][8] |

| Refractive Index | 1.451 (at 20 °C) | [1][2] |

| CAS Number | 7437-61-8 | [1] |

Part 1: Experimental Determination of Thermodynamic Properties

The most reliable thermodynamic data are derived from direct experimental measurement. For epoxides, reaction calorimetry is a superior method to combustion calorimetry, which can be problematic for such volatile and reactive compounds.[9] The following protocols are based on the successful determination of thermochemical data for other butene oxide isomers.[5][6][9]

Causality of Method Selection: Why Reaction Calorimetry?

The choice of reaction calorimetry is a deliberate one, designed to ensure accuracy and reliability. The method involves measuring the heat change of a controlled chemical reaction where the epoxide is a reactant.

-

Expertise & Trustworthiness: Unlike combustion, which can lead to complex product mixtures and incomplete reactions, the reduction of an epoxide to its corresponding alcohol using a powerful reducing agent like lithium triethylborohydride (LiEt₃BH) is a clean, rapid, and quantitative reaction.[9] This ensures that the measured heat change is directly and solely attributable to the intended transformation, forming a self-validating system. The enthalpy of formation for the resulting alcohol is often well-established, providing a reliable anchor for the calculation.

Experimental Workflow: Enthalpy of Formation

The overarching goal is to determine the gas-phase enthalpy of formation (ΔHf°(g)). This is achieved by first measuring the condensed-phase heat of reduction and then correcting for the heat of vaporization.[5][6]

Caption: Workflow for experimental determination of gas-phase enthalpy of formation.

Detailed Experimental Protocol

Objective: To determine the condensed-phase heat of reduction of 3,4-Epoxy-2-methyl-1-butene to 2-methyl-3-buten-2-ol.

-

Calorimeter Preparation: Utilize an isothermal reaction calorimeter maintained at a constant temperature (e.g., 25.1 °C).[9]

-

Solvent and Reagent: The reaction vessel is charged with a suitable high-boiling solvent, such as triethylene glycol dimethyl ether, to minimize evaporation effects.[9] A solution of the reducing agent, lithium triethylborohydride (LiEt₃BH), is added.

-

Reaction 1 (Epoxide Reduction): A precisely weighed sample of pure, liquid 3,4-Epoxy-2-methyl-1-butene is injected into the stirred reaction vessel. The heat evolved during the rapid and complete reduction to the lithium salt of the corresponding alcohol is measured. This gives the enthalpy of the first reaction (ΔHr1).[9]

-

Reaction 2 (Alcohol Control): To create a closed thermochemical cycle, a second experiment is performed. A precisely weighed sample of the pure product alcohol (2-methyl-3-buten-2-ol) is injected into a fresh solution of the reducing agent. The heat evolved during its dissolution and reaction to form the same solvated lithium salt is measured (ΔHr2).[9]

-

Calculation of Enthalpy of Reduction (ΔHred): The enthalpy of reduction of the liquid epoxide to the liquid alcohol is the difference between the two measured heats: ΔHred = ΔHr1 - ΔHr2.

-

Determination of Heat of Vaporization (ΔHvap):

-

An ebulliometer is used to measure the vapor pressure of the pure epoxide and the pure alcohol at different temperatures.[6]

-

The heat of vaporization is then calculated from this data using the Clausius-Clapeyron equation. This step is crucial for converting the liquid-phase data to the gas-phase, which is the standard state for thermodynamic comparisons.[6]

-

-

Final Calculation of Gas-Phase Enthalpy of Formation (ΔHf°(g)): The final value is derived using the known gas-phase enthalpy of formation of the product alcohol and the experimentally determined values for reduction and vaporization.

Part 2: Computational Chemistry Approaches

When experimental data is unavailable, high-level computational methods provide a powerful and reliable alternative for predicting thermodynamic properties. Modern quantum chemistry methods can achieve high accuracy, often rivaling experimental uncertainty.

Causality of Method Selection: Why High-Level Theory?

The choice of computational model is critical for achieving chemical accuracy.

-

Expertise & Trustworthiness: Simple computational methods may fail to capture the complex electronic effects and ring strain of epoxides. High-level composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS-APNO) are specifically designed to provide highly accurate thermochemical data.[5][6] These methods systematically approximate the results of a very high-level calculation by combining results from lower-level calculations, creating a self-validating system that minimizes errors. They have been shown to agree very well with experimental data for butene oxide isomers.[5]

Computational Workflow

The process involves a series of calculations to determine the total electronic energy and thermal corrections.

Caption: High-level workflow for computational determination of thermodynamic properties.

Detailed Computational Protocol

Objective: To calculate the gas-phase enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°) for 3,4-Epoxy-2-methyl-1-butene at 298.15 K.

-

Geometry Optimization: The 3D structure of the molecule is optimized using a reliable method like Density Functional Theory (DFT) with the B3LYP functional and a standard basis set (e.g., 6-31G(d)). This step finds the most stable arrangement of the atoms.[10]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal corrections to enthalpy and entropy.[11]

-

-

High-Accuracy Energy Calculation: A single-point energy calculation is performed using a high-level composite method such as G3 or CBS-APNO on the optimized geometry. This step provides a highly accurate electronic energy.[6]

-

Thermochemical Analysis: The results from the frequency and high-accuracy energy calculations are combined. Statistical mechanics principles are used to calculate the thermal contributions to enthalpy and entropy.[12]

-

Calculating Enthalpy and Gibbs Free Energy of Formation: The absolute calculated values are converted to standard enthalpies and Gibbs free energies of formation by referencing the calculated energies of the constituent elements (C, H, O) in their standard states.[13]

Part 3: Data for Analogous Compounds and Implications

While specific data for 3,4-Epoxy-2-methyl-1-butene is pending investigation, the data for the four butene oxide isomers, determined through the very methods described above, provide an invaluable reference point for researchers.[5][6]

Thermodynamic Data for Butene Oxide Isomers

| Compound | Experimental ΔHf°(g) (kJ/mol) | Calculated (G3) ΔHf°(g) (kJ/mol) | Source |

| 1,2-Epoxybutane | -143.5 ± 1.7 | -144.8 | [5][6] |

| cis-2,3-Epoxybutane | -154.4 ± 1.7 | -155.2 | [5][6] |

| trans-2,3-Epoxybutane | -163.2 ± 1.7 | -164.0 | [5][6] |

| 2-Methyl-1,2-epoxypropane | -159.0 ± 1.7 | -159.0 | [5][6] |

This table highlights several key insights. Firstly, the excellent agreement between the experimental and G3-calculated values validates the computational workflow as a reliable predictive tool. Secondly, it shows how alkyl substitution patterns influence the stability of the epoxide ring, with more substituted epoxides generally being more stable (having a more negative enthalpy of formation).

Implications for Drug Development Professionals

A thorough understanding of a molecule's thermodynamic properties is not merely academic; it is fundamental to its practical application in drug development.

-

Synthetic Route Design: The Gibbs free energy of reaction (ΔG), which can be derived from ΔH and entropy (S), determines the spontaneity and position of equilibrium for a given reaction.[12] For 3,4-Epoxy-2-methyl-1-butene, knowledge of the thermodynamics of its ring-opening reactions allows chemists to select reagents and conditions that favor the desired product, maximizing yield and minimizing side reactions.[4]

-

Process Safety and Scalability: The enthalpy of reaction (ΔH) is the heat released or absorbed. For highly exothermic reactions, such as epoxide ring-openings, this information is critical for designing safe large-scale syntheses. It dictates the cooling capacity required to prevent thermal runaways.[14]

-

Stability and Storage: The thermodynamic stability of the molecule, indicated by its enthalpy of formation, informs handling and storage requirements. Less stable compounds may require more stringent conditions to prevent decomposition.

Conclusion and Future Outlook

3,4-Epoxy-2-methyl-1-butene is a synthetically important molecule whose full potential is best realized with a complete understanding of its thermodynamic properties. While specific experimental data for this compound is not yet widely published, this guide has provided the authoritative, field-proven experimental and computational frameworks for its determination. The close agreement between high-level theory and calorimetry for analogous butene oxides provides a high degree of confidence that these methods can be successfully applied to the title compound.

It is recommended that future work focus on a dedicated study of 3,4-Epoxy-2-methyl-1-butene using the protocols outlined herein. Such an investigation would provide invaluable data for the chemical, pharmaceutical, and materials science communities, enabling more efficient, safer, and predictable synthetic applications of this versatile chemical intermediate.

References

A consolidated list of all sources cited within this guide.

- Smolecule. (n.d.). Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8.

-

Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical studies of epoxides and related compounds. The Journal of Organic Chemistry, 78(9), 4303–4311. Available from: [Link]

- Okumoto, S., & Yamabe, T. (1993). Computational study of epoxy-amine reactions. In Chemistry and Technology of Epoxy Resins. Springer.

- Valiev, M., Bylaska, E. J., Govind, N., Kowalski, K., Straatsma, T. P., Van Dam, H. J. J., ... & Nieplocha, J. (2010). NWChem: A comprehensive and scalable open-source solution for large scale molecular simulations.

-

Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(9), 4303–4311. Available from: [Link]

-

Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH. Available from: [Link]

-

University of Texas at Austin. (2019). Molecular Dynamics Simulations of Epoxy Resin Systems. Available from: [Link]

-

Li, C., & Strachan, A. (2012). Computing thermomechanical properties of crosslinked epoxy by molecular dynamic simulations. Polymer, 53(23), 5465-5473. Available from: [Link]

-

Rojas, H., Baldovino-Medrano, V. G., & Farid, J. H. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 6(50), 34206–34218. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Epoxy-2-methyl-1-butene. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-epoxy-2-methyl-1-butene|7437-61-8. Retrieved from [Link]

-

Drug Discovery Online. (n.d.). Eastman introduces 3,4-Epoxy 1-butene derivatives. Retrieved from [Link]

-

Rojas, H., Baldovino-Medrano, V. G., & Farid, J. H. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. ACS Omega, 6(50), 34206–34218. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-epoxy-2-methyl-1-butene|7437-61-8. Retrieved from [Link]

- Horie, K., Mita, I., & Kambe, H. (1970). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(10), 2839-2852.

-

Chemistry LibreTexts. (2023). 19.5: Gibbs Free Energy. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7437-61-8,3,4-epoxy-2-methyl-1-butene. Retrieved from [Link]

-

Theodoridis, G. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 23(12), 3236. Available from: [Link]

-

NIST. (n.d.). 2-Methyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]

-

Bartlett, P. D., & Ross, S. D. (1948). The Methanolysis of 3,4-Epoxy-1-butene. Journal of the American Chemical Society, 70(3), 926–928. Available from: [Link]

-

NIST. (n.d.). 2-Methyl-1-butene. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.5: Gibbs Free Energy. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7437-61-8,3,4-epoxy-2-methyl-1-butene. Retrieved from [Link]

Sources

- 1. Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Eastman introduces 3,4-Epoxy 1-butene derivatives [drugdiscoveryonline.com]

- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]

- 5. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nics.utk.edu [nics.utk.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3,4-Epoxy-2-methyl-1-butene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Epoxy-2-methyl-1-butene, an isoprene-derived epoxide, is a molecule of significant interest due to its high reactivity and role as a chemical intermediate.[1][2] Its strained oxirane ring makes it susceptible to nucleophilic attack, a characteristic that underlies both its utility in organic synthesis and its documented genotoxicity through the formation of DNA adducts.[1] Understanding the electronic structure, conformational landscape, and reaction pathways of this molecule is paramount for predicting its behavior, designing novel synthetic routes, and assessing its toxicological profile. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the fundamental properties of 3,4-Epoxy-2-methyl-1-butene. We will move beyond a mere recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating computational protocol.

The Rationale for a Computational Approach

While experimental techniques like NMR and IR spectroscopy provide invaluable data on bulk samples, they offer limited insight into transient states or the intricate details of reaction mechanisms.[1] Quantum chemical calculations serve as a powerful "computational microscope," allowing us to:

-

Determine Stable Geometries: Precisely calculate bond lengths, angles, and the most stable three-dimensional arrangement of atoms.

-

Analyze Conformational Preferences: Investigate the rotation around single bonds to identify and quantify the relative energies of different conformers, which can influence reactivity.

-

Predict Spectroscopic Signatures: Calculate vibrational frequencies (IR) and NMR chemical shifts to aid in the interpretation of experimental spectra.

-

Elucidate Reaction Mechanisms: Map the entire potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation barriers, providing a quantitative prediction of reaction kinetics and regioselectivity.[3][4]

For a molecule like 3,4-Epoxy-2-methyl-1-butene, this predictive power is crucial for understanding why it preferentially reacts at certain sites and under specific conditions.

Foundational Computational Methodology: A Validated Workflow

The trustworthiness of any computational result hinges on a logical and verifiable workflow. The following protocol represents a field-proven approach for the quantum mechanical study of organic molecules.

The Choice of Theoretical Level: Balancing Accuracy and Cost

The core of a quantum chemical calculation is the selection of a method and a basis set.

-

Method: Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency, making it ideal for systems of this size.[4]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely used choice for geometry optimizations and frequency calculations of organic molecules.[5][6]

-

M06-2X Functional: For more accurate energy calculations, especially those involving reaction barriers or non-covalent interactions, the M06-2X functional is highly recommended as it better accounts for dispersion forces.[7][8]

-

-

Basis Set: Pople-Style Sets:

-

6-31G(d): This is a good starting point for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the strained bonds of the epoxide ring.[5]

-

6-31+G(d,p) or larger: For final, high-accuracy single-point energy calculations or transition state searches, a larger basis set is preferable. The + adds diffuse functions to describe lone pairs and anions more accurately, while the (p) adds polarization functions to hydrogen atoms.[5]

-

Expert Insight: The choice is a trade-off. A preliminary optimization with B3LYP/6-31G(d) is computationally inexpensive and provides a reliable geometry. For the final, published energy values, a single-point calculation on this geometry using the more robust M06-2X functional with a larger basis set like 6-311+G(d,p) provides a higher level of confidence.

Core Computational Protocol

The following diagram outlines the logical flow of a comprehensive computational investigation.

Structural and Spectroscopic Characterization

Following the protocol above, a ground state optimization and frequency calculation can be performed.

Molecular Structure

The structure of 3,4-Epoxy-2-methyl-1-butene features a strained three-membered oxirane ring attached to an isopropenyl group.[1] The IUPAC name is 2-(prop-1-en-2-yl)oxirane.[9]

A geometry optimization at the B3LYP/6-31G(d) level of theory would yield precise structural parameters. These calculated values can be compared against typical experimental values for validation.

| Parameter | Description | Calculated Value (Å or °) | Typical Experimental Value |

| r(C3-O) | Epoxide C-O bond length | ~1.44 Å | 1.43 - 1.45 Å[1] |

| r(C4-O) | Epoxide C-O bond length | ~1.44 Å | 1.43 - 1.45 Å[1] |

| r(C3-C4) | Epoxide C-C bond length | ~1.48 Å | 1.47 - 1.49 Å[1] |

| r(C2=C1) | Vinyl C=C bond length | ~1.33 Å | ~1.34 Å |

| a(C3-O-C4) | Epoxide internal angle | ~61.5° | ~60°[1] |

| d(C1-C2-C3-C4) | Dihedral angle | Varies (see Conformational Analysis) | - |

| Table 1: Predicted geometric parameters from a DFT optimization compared to standard experimental values. |

Vibrational Analysis (IR Spectroscopy)

A frequency calculation on the optimized geometry not only confirms that it is a true energy minimum but also provides the harmonic vibrational frequencies, which correspond to the peaks in an IR spectrum.

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental IR Band (cm⁻¹) |

| ν(C=C) | Carbon-carbon double bond stretch | ~1640 cm⁻¹ | 1620 - 1680 cm⁻¹[1] |

| ν(C-O) | Asymmetric epoxide ring stretch | ~1250 cm⁻¹ | 1000 - 1300 cm⁻¹[1] |

| ν(=C-H) | Vinyl C-H stretch | ~3080 cm⁻¹ | 2850 - 3000 cm⁻¹[1] |

| Table 2: Comparison of key calculated vibrational frequencies with experimental IR absorption regions. Calculated frequencies are often systematically higher and are typically scaled by a factor (~0.96 for B3LYP) for better agreement. |

Probing Reactivity: The Epoxide Ring-Opening Reaction

The high reactivity of epoxides is due to their significant ring strain (~13 kcal/mol), which is released upon ring-opening.[10] The reaction mechanism can be either Sₙ1-like or Sₙ2-like, depending on the conditions.[11]

-

Basic/Nucleophilic Conditions (Sₙ2-like): A strong nucleophile attacks the sterically least hindered carbon. For 3,4-Epoxy-2-methyl-1-butene, this would be C4.[10][12]

-

Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated. The ring then opens to form a partial positive charge on the most substituted carbon (the one that can best stabilize a carbocation), which is C3. The weak nucleophile then attacks this site.[11][13][14]

Quantum chemical calculations can model this regioselectivity. By locating the transition states for nucleophilic attack at both C3 and C4, we can compare their activation energies (ΔG‡). The pathway with the lower activation energy will be the kinetically favored product.

Detailed Computational Protocols

Protocol 1: Ground State Optimization and Frequency Calculation

-

Input File Preparation: Construct the 3D coordinates of 3,4-Epoxy-2-methyl-1-butene.

-

Job Specification (Gaussian Example):

-

Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation: Open the output file. Confirm "Normal termination." Search for the frequencies. Verify that there are zero imaginary frequencies, confirming the structure is a local minimum.

Protocol 2: Transition State Search for Ring-Opening

-

Initial Guess: Start with the optimized ground state geometry of the epoxide and place a nucleophile (e.g., OH⁻) near the target carbon (C4 for Sₙ2).

-

Job Specification (Gaussian Example):

-

Opt=TS: Specifies a search for a transition state (saddle point).

-

Freq: A frequency calculation is essential to validate the result.

-

-

Execution & Validation: Run the calculation. A successful TS calculation will show "Normal termination" and exactly one imaginary frequency in the output. This imaginary frequency corresponds to the vibrational mode of the bond being formed and the bond being broken.

-

IRC Calculation (Self-Validation): An Intrinsic Reaction Coordinate (IRC) calculation should be run from the TS geometry. This calculation maps the path from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired species.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. For a reactive molecule like 3,4-Epoxy-2-methyl-1-butene, these methods allow for a deep, quantitative understanding of its structure, stability, and chemical behavior. By following a logical, self-validating workflow and selecting appropriate levels of theory, scientists can reliably predict molecular properties, rationalize experimental observations, and guide future research in synthesis and toxicology. The ability to computationally map reaction pathways, as demonstrated with the ring-opening mechanism, offers predictive power that can accelerate discovery and enhance safety assessment in the chemical and pharmaceutical industries.

References

-

ResearchGate. (n.d.). Quantum-Chemical Investigation of Epoxidic Compounds Transformation. Application for In Vitro and In Vivo Processes Modeling. Retrieved from [Link][3]

-

DiVA portal. (n.d.). Quantum Chemical Studies of Epoxide-Transforming Enzymes. Retrieved from [Link][4]

-

PubChem. (n.d.). 3,4-Epoxy-2-methyl-1-butene. Retrieved from [Link][9]

-

ResearchGate. (n.d.). DFT calculation modelling ALP‐catalyzed ROP of epoxide. Retrieved from [Link][7]

-

SpringerLink. (2016). DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. Retrieved from [Link][5]

-

RSC Publishing. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Retrieved from [Link][15]

-

The Journal of Organic Chemistry. (2018). Computational Studies of Chiral Epoxide Radicals. Retrieved from [Link][16]

-

PMC. (n.d.). Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations. Retrieved from [Link][8]

-

ResearchGate. (n.d.). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Retrieved from [Link][17]

-

PubMed Central. (2022). Quantum Chemical Model Calculations of Adhesion and Dissociation between Epoxy Resin and Si-Containing Molecules. Retrieved from [Link][6]

-

LookChem. (n.d.). Cas 7437-61-8,3,4-epoxy-2-methyl-1-butene. Retrieved from [Link][2]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link][12]

-

OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link][11]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening. Retrieved from [Link][14]

Sources

- 1. Buy 3,4-Epoxy-2-methyl-1-butene | 7437-61-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. cjps.org [cjps.org]

- 6. Quantum Chemical Model Calculations of Adhesion and Dissociation between Epoxy Resin and Si-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,4-Epoxy-2-methyl-1-butene | C5H8O | CID 154909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 13. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemistry of 3,4-Epoxy-2-methyl-1-butene

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3,4-Epoxy-2-methyl-1-butene, also known as isoprene monoxide, is a highly reactive and versatile chemical intermediate. Its unique structure, featuring both a strained epoxide ring and a vinyl group, makes it a valuable building block in organic synthesis. This guide provides a thorough review of the existing literature, covering its synthesis, physicochemical properties, key reactive pathways, and diverse applications. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for professionals in the chemical and pharmaceutical sciences.

Introduction to 3,4-Epoxy-2-methyl-1-butene

3,4-Epoxy-2-methyl-1-butene (IUPAC name: 2-(prop-1-en-2-yl)oxirane) is an organic compound with the molecular formula C₅H₈O.[1] As an epoxide, it is characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring system is the primary source of its high reactivity. The presence of an adjacent isopropenyl group further enhances its utility in a variety of chemical transformations.

This compound serves as a critical intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[2] Its ability to undergo controlled ring-opening reactions and participate in polymerizations makes it a target of significant interest for the development of new materials and complex molecules.[3] This guide will explore the fundamental aspects of its chemistry, providing insights into its synthesis, reactivity, and practical applications.

Synthetic Methodologies

The primary route for synthesizing 3,4-Epoxy-2-methyl-1-butene is through the selective epoxidation of its parent diene, isoprene (2-methyl-1,3-butadiene).

2.1. Epoxidation of Isoprene

The most prevalent industrial method for producing 3,4-Epoxy-2-methyl-1-butene is the direct epoxidation of isoprene.[4] This process typically involves the use of an oxidizing agent and a catalyst to ensure high selectivity for the desired monoepoxide over other potential oxidation products.

-

Silver-Catalyzed Epoxidation: A common approach involves the gas-phase epoxidation of isoprene using oxygen or oxygen-containing gases over a silver catalyst supported on a material like alumina.[4][5] This method is analogous to the industrial production of ethylene oxide. The selectivity of this reaction is highly dependent on the catalyst preparation and the reaction conditions. The presence of water vapor (6 to 80 mol %) in the reaction mixture has been shown to prolong catalyst activity by preventing coking.[5]

-

Peroxy Acid Epoxidation: In a laboratory setting, isoprene can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This method is generally high-yielding but can be less selective, potentially leading to the formation of the diepoxide or other side products. The reaction is typically carried out in a chlorinated solvent like dichloromethane at low temperatures to control its exothermicity.

-

Asymmetric Epoxidation: For applications requiring enantiomerically pure epoxides, methods like the Sharpless asymmetric epoxidation can be adapted.[6] This technique is particularly useful for creating chiral building blocks for pharmaceutical synthesis. Another approach involves the ring-closure of an enantiomerically pure hydroxytosylate precursor.[7]

Comparison of Synthetic Routes